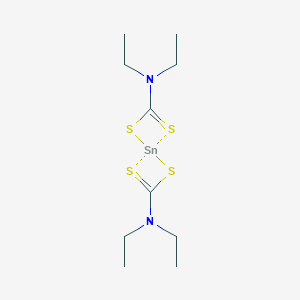
Carbamic acid, diethyldithio-, tin(II) salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, diethyldithio-, tin(II) salt is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white to light yellow crystalline powder that is soluble in water and organic solvents. The compound is also known as stannous carbamodithioate and is commonly used as a reducing agent.
Mécanisme D'action
The mechanism of action of carbamic acid, diethyldithio-, tin(II) salt is based on its ability to donate electrons to other molecules. This property makes it an effective reducing agent in chemical reactions. In biological systems, the compound has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Effets Biochimiques Et Physiologiques
Carbamic acid, diethyldithio-, tin(II) salt has been shown to have a variety of biochemical and physiological effects. It has been shown to protect cells from oxidative stress, which can lead to cell damage and death. The compound has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using carbamic acid, diethyldithio-, tin(II) salt in lab experiments is its ability to act as a reducing agent. This property makes it useful in a variety of chemical reactions. However, the compound can be unstable and may decompose over time, which can limit its usefulness in certain experiments.
Orientations Futures
There are many potential future directions for research on carbamic acid, diethyldithio-, tin(II) salt. One area of interest is its potential use as an antioxidant in food and cosmetic products. The compound has also been studied for its potential use in cancer treatment, as it has been shown to have anti-tumor properties. Additionally, research on the compound's potential use as a catalyst in chemical reactions is ongoing.
Méthodes De Synthèse
The synthesis of carbamic acid, diethyldithio-, tin(II) salt involves the reaction between stannous chloride and ammonium thiocarbamate in the presence of water. The reaction results in the formation of a white precipitate, which is then washed and dried to obtain the final product.
Applications De Recherche Scientifique
Carbamic acid, diethyldithio-, tin(II) salt has been extensively studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. It has been used as a reducing agent in organic synthesis, as a catalyst in polymerization reactions, and as a stabilizer for PVC.
Propriétés
Numéro CAS |
16248-90-1 |
|---|---|
Nom du produit |
Carbamic acid, diethyldithio-, tin(II) salt |
Formule moléculaire |
C10H20N2S4Sn |
Poids moléculaire |
415.3 g/mol |
Nom IUPAC |
N,N-diethylcarbamodithioate;tin(2+) |
InChI |
InChI=1S/2C5H11NS2.Sn/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |
Clé InChI |
UXPVPFVRBBOKPF-UHFFFAOYSA-L |
SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Sn+2] |
SMILES canonique |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Sn+2] |
Autres numéros CAS |
16248-90-1 |
Synonymes |
Bis(diethyldithiocarbamic acid) tin(II) salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B103419.png)










![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)